Amyloid |A-Protein (1-6)
Description
Contextualization within Amyloid Precursor Protein Processing and Amyloid-Beta Peptide Generation
Amyloid β-peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP), a transmembrane protein abundant in neurons. wikipedia.orgbiolegend.com This process involves two key enzymes: β-secretase (BACE1) and γ-secretase. nih.gov The amyloidogenic pathway begins when β-secretase cleaves APP, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment of 99 amino acids (C99). nih.govfrontiersin.org Subsequently, the γ-secretase complex cleaves C99 at various positions within its transmembrane domain, releasing amyloid-beta peptides of differing lengths, most commonly Aβ(1-40) and Aβ(1-42), along with the APP intracellular domain (AICD). nih.govnih.gov
Amyloid β-Protein (1-6), with the amino acid sequence Asp-Ala-Glu-Phe-Arg-His, represents the very N-terminal portion of these larger Aβ peptides. While not a direct product of the canonical amyloidogenic pathway in the same way as Aβ(1-40) or Aβ(1-42), it can be generated through further enzymatic cleavage of longer Aβ species or studied as a synthetic fragment to understand specific molecular interactions. nih.gov The non-amyloidogenic pathway, in contrast, involves the initial cleavage of APP by α-secretase within the Aβ domain, which prevents the formation of intact Aβ peptides. frontiersin.org
Historical Perspective on the Investigation of N-Terminal Amyloid-Beta Fragments
Historically, research into the molecular basis of Alzheimer's disease has been dominated by the "amyloid cascade hypothesis," which posits that the aggregation and deposition of Aβ peptides, particularly the more aggregation-prone Aβ(1-42), is the primary pathogenic event. frontiersin.orgpnas.org This focus naturally led to extensive investigation of the full-length peptides and their neurotoxic properties. sigmaaldrich.com
Significance of Short Amyloid-Beta Peptides in Biophysical and Molecular Investigations
Short amyloid-beta peptides, including Aβ(1-6), serve as invaluable tools in biophysical and molecular research for several reasons. Their smaller size and reduced complexity compared to full-length Aβ peptides make them more amenable to detailed structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. diva-portal.orgacs.org These methods can provide high-resolution information on peptide conformation and binding interactions that are often difficult to obtain with the rapidly aggregating full-length peptides. pnas.org
Structure
2D Structure
Properties
Molecular Formula |
C33H47N11O11 |
|---|---|
Molecular Weight |
773.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H47N11O11/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38)/t17-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
YOEKWGKBUDWPJN-YYOLRRQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Structural Characterization and Conformational Dynamics of Amyloid β Protein 1 6
Solution-State Conformational Ensembles of Amyloid β-Protein (1-6)
The conformation of Amyloid β-Protein (1-6) in solution is critical to understanding its potential interactions and role in the initial stages of Aβ aggregation. Studies on the full-length Aβ peptide and its larger N-terminal fragments consistently indicate that this region is highly flexible and largely disordered in aqueous environments.
Elucidation of Preferred Conformations in Aqueous and Environmentally Mimetic Solutions
In aqueous solutions at physiological pH, the Aβ(1-6) fragment, as part of the larger Aβ peptide, predominantly exists in a random coil or unstructured state. nih.govpnas.org Nuclear Magnetic Resonance (NMR) studies on Aβ(1-40) have shown that the N-terminal region, including residues 1-14, is flexible and lacks a defined secondary structure. rcsb.org This is attributed to the polar nature of the amino acid residues in this segment, which are likely well-solvated by water. nih.govrcsb.org
In membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, the N-terminal domain (residues 1-14) of Aβ(1-40) remains largely unstructured, while the more hydrophobic C-terminal regions may adopt α-helical conformations. nih.govrcsb.orgdiva-portal.org This suggests that the Aβ(1-6) fragment maintains its flexible, random coil-like conformation even in the presence of lipid interfaces.
Studies on the slightly larger Aβ(1-16) fragment have provided more direct insight. NMR spectroscopy of rat Aβ(1-16) in an aqueous buffer showed sharp signals characteristic of a small, monomeric, and flexible peptide. nih.govnih.gov This supports the notion that the Aβ(1-6) segment within this fragment does not adopt a stable, folded structure.
| Condition | Predominant Conformation of Aβ(1-6) region | Experimental Technique |
| Aqueous Buffer (pH ~7) | Random Coil / Unstructured | NMR on Aβ(1-40) and Aβ(1-16) pnas.orgrcsb.orgnih.govnih.gov |
| SDS Micelles | Unstructured / Flexible | NMR on Aβ(1-40) nih.govrcsb.orgdiva-portal.org |
Spectroscopic Investigations of Amyloid β-Protein (1-6) Secondary Structure Elements
Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides. CD studies of full-length Aβ peptides in aqueous solutions typically show a spectrum characteristic of a random coil, with a strong negative band around 200 nm. plos.org This observation is consistent with the N-terminal region, including Aβ(1-6), being predominantly disordered. The transition to β-sheet structures, indicated by a negative band around 217-220 nm, is a hallmark of Aβ aggregation but is not a feature of the monomeric N-terminal fragment in isolation. plos.orgjasco-global.comjascoinc.com
While specific CD spectra for the isolated Aβ(1-6) peptide are not widely reported in the literature, the data from larger fragments consistently point to a lack of stable secondary structure elements like α-helices or β-sheets within this N-terminal segment under non-aggregating conditions. diva-portal.orgjasco-global.com
Computational Modeling and Advanced Simulation of Amyloid β-Protein (1-6)
Computational approaches, particularly molecular dynamics (MD) simulations, have become invaluable for exploring the conformational landscape of peptides at an atomic level. These methods provide insights into the dynamic nature of flexible peptides like Aβ(1-6).
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics simulations of full-length Aβ peptides have consistently shown that the N-terminal region, encompassing residues 1-6, is highly dynamic and solvent-exposed. pnas.orgnih.gov Replica exchange molecular dynamics (REMD) simulations, which are a form of enhanced sampling, have been used to explore the conformational space of Aβ monomers. These studies reveal that while the central and C-terminal regions can transiently form α-helical or β-sheet structures, the N-terminus remains largely unstructured. nih.gov
Simulations of Aβ monomers in aqueous solution show that the peptide can be described as a "statistical coil," where multiple conformations are in rapid equilibrium. nih.gov Within this ensemble, the Aβ(1-6) segment is characterized by its high flexibility and lack of persistent secondary structure. Some simulations have identified this N-terminal region as a distinct "folding unit," albeit one that is largely disordered. nih.gov
Theoretical Approaches to Amyloid β-Protein (1-6) Folding Landscapes and Stability
The folding landscape of the full-length Aβ monomer is generally depicted as a shallow and broad energy funnel, indicating the absence of a single, stable, low-energy structure. nih.govpnas.org Instead, the peptide exists as an ensemble of conformations. frontiersin.org For the Aβ(1-6) fragment, this landscape would be even flatter, reflecting its high conformational entropy and lack of significant stabilizing intramolecular interactions.
Theoretical models suggest that the stability of any transient structures within the Aβ(1-6) region is low. The peptide lacks the hydrophobic residues that drive the collapse and folding of other regions of the Aβ peptide. pnas.org The folding nucleus of the Aβ monomer has been proposed to be located in the central region (e.g., residues 21-30), further highlighting that the N-terminal segment does not independently form a stable folded structure. nih.govnih.gov The role of the Aβ(1-6) region, particularly the charged residues Asp1, Glu3, and Arg5, and the aromatic Phe4 and His6, is more likely related to mediating interactions with other molecules or metal ions rather than forming a stable, folded entity on its own.
Metal Ion Interactions with Amyloid β Protein 1 6
Identification and Detailed Characterization of Metal Binding Sites on Amyloid β-Protein (1-6)
The initial segment of the Aβ peptide provides a rich environment for metal ion coordination, with several amino acid residues acting as potential ligands.
Research indicates that the Aβ(1-16) fragment, which includes the (1-6) sequence, binds copper(II) (Cu(II)) with a high affinity. Studies have reported a 1:1 stoichiometry for the Cu(II) to Aβ peptide complex. nih.gov The dissociation constants (Kd) for Cu(II) binding to Aβ peptides are in the picomolar to low nanomolar range, signifying a very strong interaction. mdpi.com Specifically for the Aβ(1-16) fragment, the affinity for Cu(II) at pH 7.4 has been determined to be in the nanomolar range. rsc.org
The binding affinity of Cu(II) is pH-dependent. mdpi.com At physiological pH (around 7.4), the N-terminal amine and the imidazole (B134444) ring of the histidine at position 6 (His6) are key ligands for Cu(II) coordination. rsc.orgrsc.org The carboxyl group of the N-terminal aspartic acid (Asp1) also plays a crucial role. mdpi.comrsc.org
| Metal Ion | Peptide Fragment | Stoichiometry (Metal:Peptide) | Reported Affinity (Kd) | pH | Reference |
|---|---|---|---|---|---|
| Copper(II) | Aβ(1-16) | 1:1 | log KIID = -10.0 (equivalent to 100 pM) | 7.4 | rsc.org |
| Copper(I) | Aβ(1-16) | 1:1 | log KID = -10.4 (equivalent to 40 pM) | 7.4 | rsc.org |
A variety of spectroscopic techniques have been instrumental in defining the coordination sphere of metal ions bound to Aβ fragments.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR studies on Cu(II) bound to Aβ peptides suggest a Type II, axial coordination geometry, which is characteristic of a square-planar or square-pyramidal arrangement with nitrogen and oxygen ligands. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR studies have confirmed the involvement of histidine residues in Cu(II) coordination. nih.gov The significant line broadening of NMR signals for residues in the N-terminal region upon Cu(II) addition indicates their direct involvement in binding the paramagnetic metal ion. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy reveals that the chelation of copper induces a structural transition in the Aβ peptide. nih.gov This indicates a change from a more disordered state to a more structured conformation upon metal binding.
X-ray Absorption Spectroscopy (XAS): XAS studies have provided detailed information on the coordination environment. At physiological pH, Cu(II) in the Aβ(1-16) complex is often found in a 3N1O or 4N coordination sphere involving the N-terminal amine, the Asp1 carboxylate, and the imidazole nitrogens of histidine residues. nih.gov
Raman Spectroscopy: Resonance Raman spectroscopy has been used to identify characteristic vibronic features of different Cu(II)-Aβ complexes, offering the potential to study transient states during the binding process. osti.gov
Structural Consequences of Metal Binding on Amyloid β-Protein (1-6) Conformation
The interaction with metal ions, particularly Cu(II), induces significant conformational changes in the Aβ(1-6) fragment and its longer counterparts.
The binding of a metal ion acts as a ligand, inducing a shift in the conformational equilibrium of the peptide. For Aβ, this typically involves a transition from a random coil structure to a more ordered, albeit not necessarily β-sheet, conformation. unich.it The formation of the metal-peptide complex can increase the stability of certain peptide conformations. plos.org This metal-induced folding can be a critical initial step in the aggregation cascade of longer Aβ peptides.
Metal binding directly impacts the local structure around the coordinating residues. The coordination of Cu(II) to the N-terminus, Asp1, and His6 of Aβ(1-6) creates a loop-like structure in this region. mdpi.com This structural constraint reduces the flexibility of the N-terminal part of the peptide. mdpi.com NMR studies on full-length Aβ have shown that upon Cu(II) binding, the N-terminal residues form a compact complex, leading to a smaller hydrodynamic radius of the peptide. nih.gov
Implications of Amyloid β-Protein (1-6) Metal Interactions for the Functionality of Longer Amyloid-Beta Peptides
The metal binding properties of the Aβ(1-6) region have profound implications for the behavior of the full-length Aβ peptides (e.g., Aβ(1-40) and Aβ(1-42)) implicated in Alzheimer's disease.
The high-affinity binding of metal ions, particularly Cu(II) and Zn(II), to the N-terminal region can modulate the aggregation pathway of Aβ. nih.govacs.org Metal binding can accelerate the formation of amorphous aggregates rather than ordered amyloid fibrils. mdpi.com By sequestering monomeric Aβ into an aggregation-inert state, metal ions can inhibit fibril elongation. nih.govacs.org However, this can also lead to an increase in the population of potentially toxic oligomeric species. acs.org
Furthermore, the redox activity of copper bound to the Aβ peptide is a significant factor. The Aβ-Cu complex can catalytically produce reactive oxygen species (ROS), which is a proposed mechanism for Aβ-induced oxidative stress and neurotoxicity. rsc.orgrsc.org The coordination environment provided by the Aβ(1-6) region, particularly His6, is crucial for this catalytic activity. rsc.org
Interactions of Amyloid β Protein 1 6 with Biological Macromolecules and Assemblies
Amyloid β-Protein (1-6) Interactions with Lipid Membranes and Model Systems
The interaction between amyloid-β (Aβ) peptides and lipid membranes is a critical area of research in understanding the molecular mechanisms of Alzheimer's disease. The N-terminal region of Aβ, including the (1-6) fragment, plays a significant role in these interactions, influencing how the peptide associates with and inserts into cell membranes.
Biophysical Characterization of Membrane Association and Insertion Mechanisms
The association and insertion of Aβ peptides into lipid membranes are governed by a combination of electrostatic and hydrophobic forces. mdpi.comnih.gov The initial attachment of Aβ to the membrane surface is often driven by electrostatic interactions between the charged residues in the N-terminal region of the peptide and the charged lipid headgroups. nih.govbiorxiv.org For instance, the positively charged residues in the N-terminus can interact favorably with negatively charged phospholipids (B1166683) like phosphatidylserine (B164497) (PS). mdpi.com
Following initial adsorption, hydrophobic interactions between the peptide and the lipid acyl chains can drive the insertion of Aβ into the membrane core. mdpi.comnih.gov Molecular dynamics simulations have shown that Aβ can adopt various conformations upon membrane interaction, including β-sheet structures that may facilitate membrane permeabilization. mdpi.com While some studies suggest that Aβ oligomers, rather than monomers, are the primary species that insert into and disrupt the membrane, the precise mechanism remains an area of active investigation. mdpi.comacs.org The process can lead to membrane thinning, the formation of pores or ion channels, and even membrane fragmentation. mdpi.comnih.govnih.gov
The physical state of the lipid bilayer, whether in a more fluid or gel-like state, also influences these interactions. Aβ peptides tend to interact more readily with membranes in a fluid phase, which allows for greater conformational flexibility and facilitates peptide insertion. mdpi.comconicet.gov.ar
Influence of Membrane Composition and Physical Properties on Amyloid β-Protein (1-6) Interfacial Dynamics
The composition and physical properties of the lipid membrane significantly modulate the interfacial dynamics of Aβ peptides. The presence of specific lipids can either promote or inhibit Aβ binding and aggregation.
Cholesterol: The role of cholesterol is complex and appears to be context-dependent. Some studies report that cholesterol can increase the binding of Aβ to artificial lipid membranes and facilitate its aggregation. nih.govnih.govresearchgate.netbiorxiv.org It can alter membrane fluidity and packing, which in turn affects Aβ's ability to associate with the membrane. nih.gov Molecular dynamics simulations suggest that cholesterol can make Aβ membrane binding more energetically favorable. nih.gov Conversely, other studies have found that increased cholesterol levels can reduce the ability of Aβ to bind to membranes in certain cell models and may have a protective effect by altering the membrane's hydrophobic environment to favor the formation of larger, less toxic Aβ clusters. nih.gov The interaction is also thought to be direct, with a potential cholesterol-binding domain identified within the Aβ sequence (residues 22-35). nih.govacs.org
Gangliosides: Gangliosides, particularly GM1, are known to play a crucial role in Aβ-membrane interactions. mdpi.comnih.govbiorxiv.org Aβ has been shown to bind to GM1 in lipid rafts, which can catalyze Aβ oligomerization. mdpi.comfrontiersin.org This interaction can induce a conformational change in Aβ, promoting the formation of β-sheet structures, which are a hallmark of amyloid fibrils. frontiersin.orgnih.gov The N-terminal residues of Aβ are thought to interact with GM1 clusters through electrostatic and hydrogen bonding interactions, which can influence the peptide's orientation and potential for release from the membrane. biorxiv.orgnih.gov
Phospholipids: The charge of phospholipid headgroups is a key determinant of Aβ interaction. Negatively charged phospholipids, such as phosphatidylserine (PS) and phosphatidylglycerol (PG), enhance the binding and aggregation of Aβ on the membrane surface. mdpi.comacs.org In contrast, zwitterionic phospholipids like phosphatidylcholine (PC) can also increase Aβ fibril formation kinetics compared to an aqueous environment, indicating that both electrostatic and other interfacial properties are important. mdpi.com
Amyloid β-Protein (1-6) Interactions with Full-Length Amyloid-Beta and Its Oligomers
Role of the N-Terminal Region in Amyloid-Beta Oligomerization Nucleation Processes
The N-terminal region of Aβ is not merely a passive, flexible tail but actively participates in the initial stages of oligomerization. plos.org This region, though lying outside the core amyloidogenic sequence, significantly influences the self-aggregation of Aβ into oligomers. researchgate.net Mutations within this hydrophilic domain can alter fibrillization kinetics and the size of resulting oligomers. researchgate.net For example, studies comparing human and rodent Aβ, which differ in three amino acids within the N-terminus (including Arg5Gly), show that the human form is more prone to fibrillization. researchgate.netacs.org
The N-terminal sequence influences secondary nucleation, a process where new aggregates form on the surface of existing fibrils. acs.org The hydrophobicity of residues in this region can affect the rate of fibril formation. acs.org Furthermore, gas-phase studies have revealed that side-chains of N-terminal residues are involved in a network of interactions that stabilize oligomers. plos.org This suggests that the N-terminus helps to shape the equilibrium between different oligomeric forms. plos.org While often disordered in mature fibrils, the N-terminus appears to be crucial for the aggregation process itself and may be involved in structural transitions from smaller, antiparallel oligomers to mature, parallel cross-β structures. plos.orgplos.org
Modulation of Amyloid-Beta Aggregation Kinetics by Exogenous Amyloid β-Protein (1-6) Fragments
Exogenous N-terminal fragments of Aβ can modulate the aggregation kinetics of the full-length peptide. N-terminally truncated Aβ species, which are found in the brains of Alzheimer's patients, show altered aggregation behavior. plos.org For instance, computational studies using discrete molecular dynamics have shown that N-terminally truncated peptides, such as Aβ(3-40/42) and Aβ(11-40/42), have an increased propensity to form oligomers compared to the full-length peptides. nih.gov This is attributed to the reduced influence of the hydrophilic N-terminal region, which enhances the relative contribution of the hydrophobic parts of the peptide. nih.gov
Interactions with Other Associated Proteins in Biological Systems
The N-terminal region of Amyloid-β, including the (1-6) sequence, is a key site for interactions with a variety of other proteins and molecules in the biological system. These interactions can influence Aβ aggregation, clearance, and toxicity.
The N-terminus (residues 1-15) is known to interact with many different small, charged molecules and metal ions like Cu(II) and Zn(II), which can accelerate amyloid formation. plos.orgnih.govcncb.ac.cn Conversely, antibodies that target the N-terminal region can inhibit fibrillogenesis. plos.org For example, the therapeutic antibody Aducanumab specifically binds to an epitope within residues 3-6 of Aβ oligomers. acs.org
Aβ can also engage in cross-interactions with other amyloidogenic proteins, such as tau, α-synuclein, and Islet Amyloid Polypeptide (IAPP). nih.govwikipedia.org These heterotypic interactions can modify the aggregation kinetics and structure of the resulting amyloid fibrils. embopress.org The flexible loop structure of the Aβ N-terminus allows it to act as a promiscuous binding partner. nih.gov
Finally, proteomics studies of Aβ plaques from Alzheimer's patients have revealed an enrichment of proteins that contain short sequences homologous to Aβ's aggregation-prone regions, suggesting that heterotypic interactions between Aβ and a range of otherwise unrelated proteins may occur in vivo. embopress.org
Advanced Methodological Approaches in Amyloid β Protein 1 6 Research
Biophysical Techniques for Interaction and Binding Analysis
Biophysical techniques are indispensable for quantifying the interactions of Aβ(1-6) with various binding partners, providing thermodynamic and kinetic data that complement structural studies.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). americanlaboratory.comnih.gov
Principle of Measurement: In an ITC experiment, a solution of a ligand is titrated into a solution containing the molecule of interest (in this case, Aβ(1-6)), and the heat released or absorbed is measured. americanlaboratory.com The resulting data can be fit to a binding model to determine the thermodynamic parameters.
Studying Metal Ion Interactions: ITC is a powerful tool for characterizing the binding of metal ions to Aβ fragments. Studies on the interaction of Zn²⁺ with Aβ fragments have utilized ITC to determine the minimal binding site. For example, ITC has been used to show that the Aβ(6-14) region is a minimal Zn²⁺-binding site. nih.gov
Thermodynamic Signature of Binding: The thermodynamic parameters obtained from ITC can provide insights into the nature of the binding forces. For instance, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change can indicate the release of bound water molecules upon binding.
Table 1: Illustrative Thermodynamic Parameters of Zn²⁺ Binding to Aβ Fragments Determined by ITC
| Aβ Fragment | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Stoichiometry (n) |
| Aβ(1-16) | 1.2 x 10⁵ | -6.8 | 1.0 |
| Aβ(6-14) | 1.1 x 10⁵ | -7.2 | 1.0 |
| Aβ(6-13) | 5.0 x 10⁴ | -6.5 | 1.0 |
This table is based on data for illustrative purposes and is derived from findings on related Aβ fragments. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. bioradiations.comnih.gov
Experimental Setup: In a typical SPR experiment, one molecule (the ligand, e.g., Aβ(1-6)) is immobilized on a sensor chip surface, and a solution containing the other molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. mdpi.com
Kinetic Analysis of Interactions: By monitoring the SPR signal over time during the association and dissociation phases, the rate constants for the interaction can be determined. nih.gov This technique is well-suited for studying the binding of Aβ(1-6) to antibodies, other proteins, or small molecules. acs.org
Applications in Aβ Research: SPR has been extensively used to study the binding of various antibodies to different forms of Aβ. nih.govacs.org For example, it has been used to characterize the binding kinetics of antibodies with epitope specificity in the N-terminal region of Aβ. acs.org The same principles can be applied to investigate the specific interactions of Aβ(1-6).
Table 2: Representative Kinetic Parameters from SPR Analysis of Antibody-Aβ Interactions
| Interacting Molecules | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (nM) |
| Antibody 1 + Aβ(1-40) | 1.5 x 10⁵ | 3.3 x 10⁻⁴ | 2.2 |
| Antibody 2 + Aβ(1-40) | 2.1 x 10⁵ | 6.3 x 10⁻³ | 30.1 |
This table presents representative data from studies on longer Aβ fragments to illustrate the type of information obtained from SPR experiments. acs.org
Fluorescence spectroscopy encompasses a range of techniques that are highly sensitive to changes in the local environment of a fluorescent probe (fluorophore). These methods are valuable for studying the conformational changes and interactions of peptides like Aβ(1-6).
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring distances on the order of 1-10 nm. nih.gov By labeling Aβ(1-6) with a FRET pair, conformational changes or dimerization can be monitored. FRET has been used to detect the oligomerization of longer Aβ peptides in living cells. nih.gov
Fluorescence Anisotropy: This technique measures the rotational diffusion of a fluorescently labeled molecule. When a small fluorescently labeled peptide like Aβ(1-6) binds to a larger molecule, its rotational motion is slowed, leading to an increase in fluorescence anisotropy. This can be used to monitor binding events and determine binding affinities. nih.gov Fluorescence anisotropy has been developed into an assay for detecting Aβ oligomers. nih.gov The binding of a labeled peptide to Aβ oligomers results in a significant change in anisotropy. nih.gov
These fluorescence-based methods provide dynamic information about the behavior of Aβ(1-6) in solution and its interactions with other molecules, complementing the static structural information from NMR and crystallography and the thermodynamic and kinetic data from ITC and SPR.
Advanced Mass Spectrometry for Peptide Identification, Post-Translational Modification, and Complex Analysis
Advanced mass spectrometry (MS) techniques are indispensable for the detailed characterization of the Amyloid β-Protein (1-6) fragment (Aβ(1-6)). These methods offer high sensitivity and specificity for unambiguous peptide identification, in-depth analysis of post-translational modifications (PTMs), and the study of non-covalent complexes. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS/MS), are pivotal in this research. researchgate.netnih.govyoutube.com
For the precise identification of Aβ(1-6), high-resolution mass spectrometers can determine its molecular weight with exceptional accuracy. Furthermore, tandem mass spectrometry (MS/MS) allows for the fragmentation of the peptide, generating a unique fingerprint of fragment ions that confirms its amino acid sequence (DAEFRH). nih.gov
The N-terminal region of amyloid-β is a known site for various post-translational modifications that can influence its aggregation and pathological properties. nih.govnih.gov Advanced MS is crucial for identifying and localizing these modifications on the Aβ(1-6) fragment. Key PTMs that can be investigated include:
Phosphorylation: Particularly at Serine-8, though this residue is not present in the Aβ(1-6) fragment, the methodology is applicable to other potential phosphorylation sites if they were present. frontiersin.orgresearchgate.netacs.org
Isomerization: Aspartic acid at position 7 can undergo isomerization, a modification that has been detected in amyloid plaques. frontiersin.orgresearchgate.net
Pyroglutamylation: The glutamic acid at position 3 can be converted to pyroglutamate (B8496135), a modification known to enhance aggregation propensity. nih.govembopress.orgresearchgate.net
Native mass spectrometry, a specialized ESI-MS technique, allows for the study of Aβ(1-6) in its non-covalent complexes, preserving interactions with other molecules such as metal ions or small molecule inhibitors. nih.gov This provides insights into the initial steps of aggregation or the mechanism of action of potential therapeutic agents.
| MS Technique | Application for Aβ(1-6) Research | Key Findings/Insights |
| MALDI-TOF MS | Rapid identification and screening of Aβ(1-6) and its modified forms. | Provides accurate molecular weight measurements for peptide verification. |
| LC-MS/MS | Definitive identification and sequencing of Aβ(1-6); identification and localization of PTMs. | Confirms the primary structure and pinpoints the exact location of modifications. |
| Native ESI-MS | Analysis of non-covalent interactions of Aβ(1-6) with binding partners (e.g., metal ions). | Elucidates the stoichiometry and affinity of molecular complexes. |
Computational and Theoretical Methods
Advanced Molecular Dynamics Simulations (e.g., Replica Exchange, Metadynamics)
Advanced molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape and dynamics of the Aβ(1-6) peptide at an atomic level. nih.govpnas.orgnih.gov Given the small size and high flexibility of this fragment, standard MD simulations may not be sufficient to sample all relevant conformations. Therefore, enhanced sampling techniques are often employed.
Replica Exchange Molecular Dynamics (REMD) is a method where multiple simulations of the system (replicas) are run in parallel at different temperatures. Periodically, the coordinates of the replicas are exchanged, allowing the system to overcome energy barriers more efficiently and explore a wider range of conformations. This is particularly useful for studying the folding and early oligomerization events of peptides like Aβ(1-6).
Metadynamics is another enhanced sampling technique that accelerates the exploration of the conformational space by adding a history-dependent bias potential to the system's Hamiltonian. This discourages the simulation from revisiting previously explored regions and pushes it to discover new conformational states. Metadynamics can be used to map the free energy landscape of Aβ(1-6), identifying stable and metastable conformations and the transition pathways between them. nih.gov
These advanced simulations can provide detailed insights into:
The intrinsic conformational preferences of monomeric Aβ(1-6).
The early stages of dimerization and oligomerization.
The influence of post-translational modifications on the peptide's structure and dynamics.
The interaction of Aβ(1-6) with metal ions or potential drug candidates. tandfonline.comnih.gov
| Simulation Technique | Focus of Study for Aβ(1-6) | Potential Discoveries |
| Replica Exchange MD | Comprehensive sampling of the conformational space. | Identification of all significant folded and unfolded states. |
| Metadynamics | Mapping the free energy landscape and transition pathways. | Understanding the thermodynamics and kinetics of conformational changes. nih.gov |
Quantum Mechanical and Hybrid QM/MM Approaches for Electronic Structure and Reactivity Insights
Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods provide a deeper understanding of the electronic structure and reactivity of the Aβ(1-6) peptide, which is not possible with classical MD simulations. arxiv.orgarxiv.orgsemanticscholar.org
Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to study small model systems of Aβ(1-6) to:
Investigate the electronic properties of the peptide, including charge distribution and molecular orbitals.
Analyze the nature of non-covalent interactions, such as hydrogen bonds and pi-stacking, that stabilize certain conformations.
Study the mechanism of chemical reactions, such as the formation of pyroglutamate from glutamic acid.
Elucidate the coordination chemistry of metal ions with the peptide's residues, particularly the histidine at position 6. arxiv.org
Hybrid QM/MM approaches are particularly powerful for studying the Aβ(1-6) peptide in a more realistic environment, such as in solution or interacting with a larger biological system. In this method, the chemically active region of the system (e.g., the metal-binding site or the site of a PTM) is treated with a high level of QM theory, while the rest of the system is described by a more computationally efficient MM force field. This allows for the accurate study of enzymatic reactions or the detailed analysis of ligand binding.
| Computational Method | Area of Investigation for Aβ(1-6) | Specific Insights Gained |
| Quantum Mechanics (QM) | Electronic properties and reactivity of small models. | Detailed understanding of bonding, charge distribution, and reaction mechanisms. |
| Hybrid QM/MM | Electronic structure and reactivity in a complex environment. | Accurate description of events in a specific region while including the effects of the surroundings. |
Cryogenic Electron Microscopy (Cryo-EM) and Atomic Force Microscopy (AFM) for Morphological Analysis of Assemblies (if formed)
While the short Aβ(1-6) fragment may not readily form large, stable amyloid fibrils on its own, it can potentially participate in the formation of smaller oligomeric assemblies. Cryogenic electron microscopy (Cryo-EM) and atomic force microscopy (AFM) are powerful techniques for visualizing the morphology of such assemblies.
Cryogenic Electron Microscopy (Cryo-EM) has become a revolutionary technique for determining the high-resolution structure of biological macromolecules. americanpeptidesociety.org However, its application to small and flexible peptides like Aβ(1-6) is challenging due to their low molecular weight and conformational heterogeneity. pnas.orgacs.orgyoutube.com To overcome these limitations, specialized techniques may be employed, such as using scaffolds or binding partners to increase the size and stability of the complex. If Aβ(1-6) were to form ordered assemblies, cryo-EM could potentially reveal their three-dimensional structure at near-atomic resolution.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of samples at the nanometer scale. biophysics.orgnih.govrsc.org AFM is well-suited for studying the morphology of peptide aggregates in both air and liquid environments. pnas.orgresearchgate.net If Aβ(1-6) forms oligomers or other small aggregates, AFM could be used to:
Directly visualize the size and shape of these assemblies.
Monitor the aggregation process in real-time.
Investigate the influence of environmental factors (e.g., pH, temperature, presence of co-factors) on the aggregation pathway.
| Microscopy Technique | Applicability to Aβ(1-6) Assemblies | Information Obtained |
| Cryo-EM | Challenging due to small size, but possible with advanced methods. | High-resolution 3D structure of ordered assemblies. americanpeptidesociety.org |
| AFM | Well-suited for imaging small oligomers and aggregates. biophysics.orgnih.govrsc.org | Morphological characterization (size, shape) and real-time monitoring of aggregation. pnas.orgresearchgate.net |
Q & A
Q. What experimental approaches are recommended to study the structural stability of Amyloid β-Protein (1-6) under varying calcium ion (Ca²⁺) conditions?
Methodological Answer: To assess structural stability, employ circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix to β-sheet transitions) in controlled Ca²⁺ concentrations. Pair this with dynamic light scattering (DLS) to track oligomer size distribution. For validation, use SDS-PAGE to confirm protein integrity under each condition .
Q. How does Ca²⁺ influence the self-assembly kinetics of Amyloid β-Protein (1-6)?
Methodological Answer: Conduct time-lapse turbidity assays or Thioflavin T fluorescence measurements to quantify aggregation rates. Compare Ca²⁺-free and Ca²⁺-supplemented buffers (e.g., 1–5 mM CaCl₂). Include negative staining electron microscopy (EM) to visualize morphological differences in oligomers formed under these conditions .
Q. What are the key considerations for isolating Amyloid β-Protein (1-6) from cellular or synthetic systems?
Methodological Answer: Use differential centrifugation to separate membrane-bound fractions, followed by size-exclusion chromatography (SEC) to purify monomeric or oligomeric species. Validate purity via Western blotting with anti-Aβ antibodies. Note that Ca²⁺ chelators (e.g., EDTA) may be required to prevent unintended aggregation during isolation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of Amyloid β-Protein (1-6) for lipid membranes?
Methodological Answer: Systematically vary experimental parameters such as membrane composition (e.g., lipid headgroup charge, cholesterol content) and buffer ionic strength. Use surface plasmon resonance (SPR) to measure real-time binding kinetics. Cross-validate findings with atomic force microscopy (AFM) to correlate binding efficiency with membrane structural changes .
Q. What strategies address the specificity challenges in studying Amyloid β-Protein (1-6) interactions with LPS-LOS receptors?
Methodological Answer: Employ competitive binding assays using truncated LPS variants or synthetic O-antigen polysaccharides. Combine isothermal titration calorimetry (ITC) to quantify binding thermodynamics and mutagenesis studies (e.g., alanine scanning) to identify critical Aβ residues. Include controls with non-pathogenic bacterial strains to confirm receptor specificity .
Q. Why do reconstituted Aβ (1-6) oligomers exhibit functional variability in cellular assays?
Methodological Answer: Standardize oligomer preparation using SEC or density gradient ultracentrifugation. Characterize oligomer size/conformation via native PAGE and cryo-EM. Test functional outcomes (e.g., cytotoxicity, receptor binding) in multiple cell lines, and report batch-to-batch variability using metrics like polydispersity indices .
Methodological Challenges and Contradictions
Q. How should discrepancies in Ca²⁺-dependent Aβ (1-6) oligomerization be addressed?
Methodological Answer: Reconcile conflicting data by distinguishing between Ca²⁺'s roles in (i) initiating oligomer nucleation vs. (ii) stabilizing preformed aggregates. Use stopped-flow fluorescence to capture early oligomerization events, and compare results across buffer systems (e.g., HEPES vs. Tris, which may chelate Ca²⁺ differently) .
Q. What experimental designs mitigate artifacts in Aβ (1-6) functional studies (e.g., IgG binding assays)?
Methodological Answer: Pre-adsorb antibodies to eliminate non-specific binding. Use quartz crystal microbalance (QCM) to measure IgG interactions in real-time, and validate with Förster resonance energy transfer (FRET)-based assays. Include negative controls with scrambled Aβ peptides to confirm epitope specificity .
Data Interpretation and Validation
Q. How can researchers differentiate between amyloidogenic and non-amyloidogenic pathways in Aβ (1-6) aggregation?
Methodological Answer: Combine kinetic assays (e.g., Thioflavin T) with structural techniques like X-ray fibril diffraction or solid-state NMR. Use Congo red birefringence to confirm amyloid formation. Correlate aggregation pathways with toxicity using primary neuronal cultures or C. elegans models .
Q. What statistical frameworks are optimal for analyzing Aβ (1-6) oligomer heterogeneity?
Methodological Answer: Apply single-particle analysis (SPA) to EM datasets, using tools like RELION or cryoSPARC. For population studies, use Bayesian inference to model size distributions. Report confidence intervals for oligomer abundance and validate with orthogonal techniques (e.g., AFM) .
Future Directions
Q. What novel methodologies could enhance the study of Aβ (1-6) interactions with neuronal membranes?
Methodological Answer: Develop lipid bilayer nanodiscs incorporating neuronal membrane proteins (e.g., NMDA receptors) to study Aβ binding in a near-native environment. Use super-resolution microscopy (STED/PALM) to map Aβ clustering on live cells. Integrate microfluidic platforms to simulate dynamic interstitial fluid flow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
